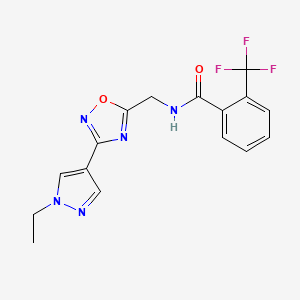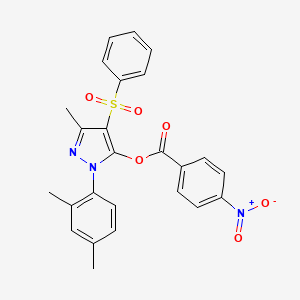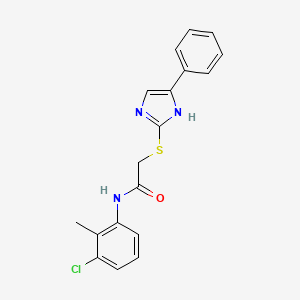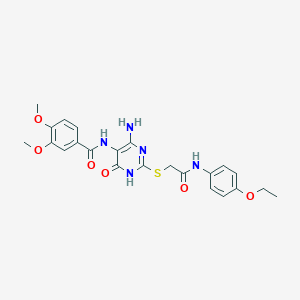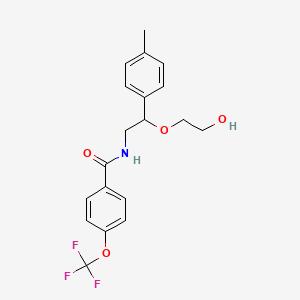![molecular formula C13H12Cl2N2OS2 B2357522 2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol CAS No. 860609-68-3](/img/structure/B2357522.png)
2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H12Cl2N2OS2 . This indicates that the molecule is composed of 13 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms . The exact arrangement of these atoms in space defines the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density . Unfortunately, the specific physical and chemical properties for this compound are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
A study details the synthesis of a series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, featuring various substituents including alkyl, allyl, phenyl, benzyl, and 2-phenylethyl groups. This research highlights the flexibility and utility of this class of compounds in chemical synthesis (dos Santos et al., 2015).
Molecular Structure and Analysis
Another study conducted spectroscopic analysis (FT-IR and FT-Raman) of a structurally related compound. This research provides valuable insights into the molecular structure, stability, and potential applications in areas such as nonlinear optics and molecular docking (Alzoman et al., 2015).
Crystallography and Drug Design
The crystallographic analysis of various derivatives of this compound type has been explored. Such studies are crucial in drug design and understanding molecular interactions, as crystal structures can reveal detailed information about molecular geometry and hydrogen bonding patterns (Glidewell et al., 2003).
Biological Applications and Potential
Research into the potential biological applications of related compounds includes studies on their cytotoxic activities. These studies are fundamental in exploring the therapeutic potentials of such compounds in treating various diseases, including cancer (Stolarczyk et al., 2018).
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4-(methylsulfanylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2OS2/c1-19-7-10-5-12(18)17-13(16-10)20-6-8-2-3-9(14)4-11(8)15/h2-5H,6-7H2,1H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUHLDLWUJKTJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=O)NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2357440.png)
![3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2357443.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorophenethyl)propane-1-sulfonamide](/img/structure/B2357444.png)
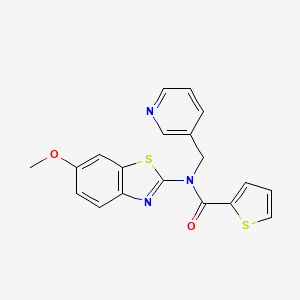

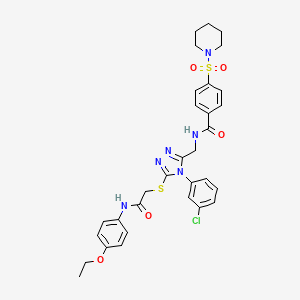
![N-(4-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
